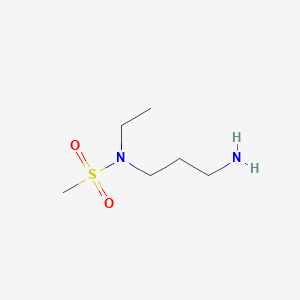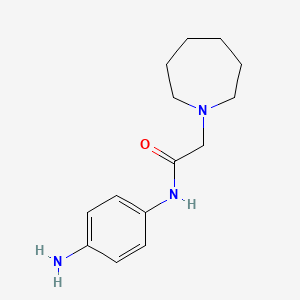
N-(3-aminopropyl)-N-ethylmethanesulfonamide
Übersicht
Beschreibung
N-(3-aminopropyl)-N-ethylmethanesulfonamide (APEM) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol. APEM has been used in various scientific fields, such as biochemistry, pharmacology, and analytical chemistry, due to its ability to act as a chelating agent and as an acid-base buffer. APEM also has the ability to bind to metal ions and has been used to study metal ion interactions with proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
N-(3-aminopropyl)-N-ethylmethanesulfonamide, like related compounds, plays a role in the synthesis of complex organic molecules. For example, monosubstituted guanidines can be synthesized from primary amines using aminoiminomethanesulfonic acid, showcasing the utility of related sulfonamide compounds in producing guanidine derivatives which are valuable in various chemical syntheses (Kim, Lin, & Mosher, 1988).
Bioorthogonal Chemistry
Compounds like N-(3-azidopropyl)vinylsulfonamide have been developed for bioorthogonal conjugations, which are crucial for linking biomolecules like DNA and proteins in a manner that doesn't interfere with natural biological processes. This reagent facilitates the cross-linking of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition and thiol Michael addition reactions, demonstrating the potential of sulfonamide derivatives in bioconjugation and drug discovery (Daďová et al., 2015).
Drug Metabolism Studies
The role of sulfonamides in drug metabolism has been explored, with studies using microbial-based surrogate biocatalytic systems to produce mammalian metabolites of certain drugs. This approach aids in understanding the metabolic pathways of drugs and the generation of metabolites for further studies, as seen in the research involving biaryl-bis-sulfonamide compounds (Zmijewski et al., 2006).
Synthetic Methodology Development
Research into the synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, demonstrates the application of sulfonamide derivatives in creating molecules with potential pharmaceutical relevance. These methodologies offer new routes to synthesize complex structures that could serve as drug precursors or research tools (Rozentsveig et al., 2013).
Antioxidant and Antiviral Research
Sulfonamide derivatives have been evaluated for their antioxidant and antiviral activities, as seen in the study of aminomethanesulfonic acids. Although these specific derivatives showed comparatively weak antioxidant activities, they demonstrated the potential for inhibiting influenza virus reproduction, highlighting the diverse biological activities that sulfonamide derivatives can exhibit (Khoma et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds such as n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine and (3-Aminopropyl)triethoxysilane are known to interact with cell walls of microorganisms and metal oxides respectively.
Mode of Action
It can be inferred from related compounds that it may interact with its targets and induce changes in their structure and function . For instance, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a non-ionic surfactant type active ingredient, is known to react strongly with cell walls of microorganisms, leading to their destruction .
Biochemical Pathways
Related compounds such as polyamines are known to play multiple roles in cell proliferation, growth, and survival . They are also involved in the regulation of either cell survival or apoptosis, autophagy, and necroptosis based on the adaptors they interact with .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to changes in the structure and function of its targets, potentially leading to their destruction .
Action Environment
It is known that factors such as ph, temperature, and ionic strength can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-3-8(6-4-5-7)11(2,9)10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAVCOQSSHQHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-ethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine](/img/structure/B3308316.png)


amine](/img/structure/B3308344.png)


amine](/img/structure/B3308354.png)

